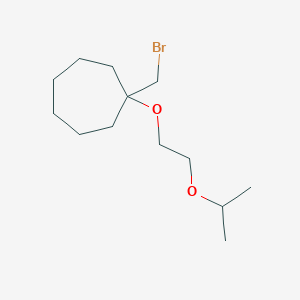
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an isocyanate group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans typically involves the reaction of cyclobutane derivatives with isocyanate reagents. One common method includes the cyclization of a suitable precursor followed by the introduction of the isocyanate group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans exerts its effects involves the interaction of its isocyanate group with various nucleophiles. This interaction can lead to the formation of stable adducts or intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Isocyanates: Other isocyanate-containing compounds with varying alkyl or aryl groups.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 3-isocyanatocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)5-2-6(3-5)8-4-9/h5-6H,2-3H2,1H3 |
InChI Key |
DZLPQIDLKRDSEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


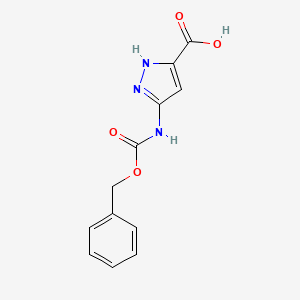
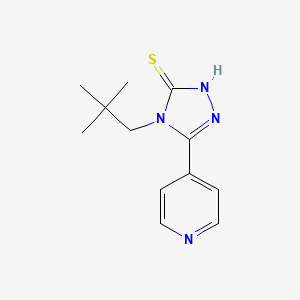
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
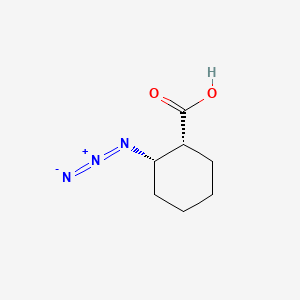

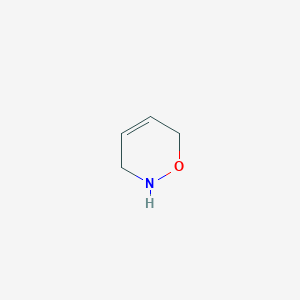
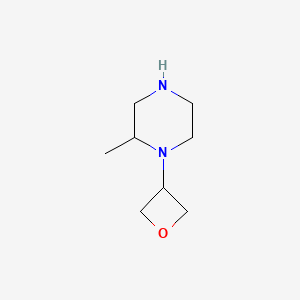
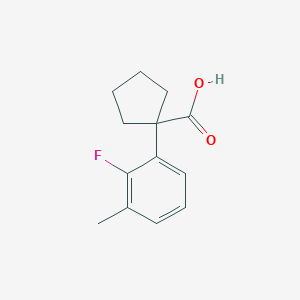
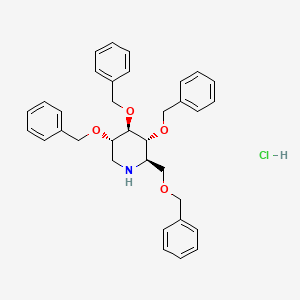
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
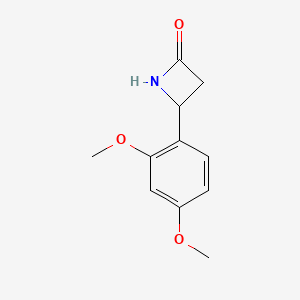

amine](/img/structure/B13481612.png)
